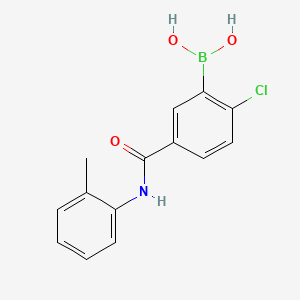

2-Chloro-5-(2-methylphenylcarbamoyl)benzeneboronic acid

Description

Properties

Molecular Formula |

C14H13BClNO3 |

|---|---|

Molecular Weight |

289.52 g/mol |

IUPAC Name |

[2-chloro-5-[(2-methylphenyl)carbamoyl]phenyl]boronic acid |

InChI |

InChI=1S/C14H13BClNO3/c1-9-4-2-3-5-13(9)17-14(18)10-6-7-12(16)11(8-10)15(19)20/h2-8,19-20H,1H3,(H,17,18) |

InChI Key |

FNBSKWAKHIKIJI-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2C)Cl)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-methylphenylcarbamoyl)benzeneboronic acid typically involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-methylphenyl isocyanate, followed by reduction and boronation steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-methylphenylcarbamoyl)benzeneboronic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include boronic esters, amines, and substituted benzenes, which can be further utilized in various synthetic applications .

Scientific Research Applications

2-Chloro-5-(2-methylphenylcarbamoyl)benzeneboronic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.

Biology: Investigated for its potential as a protease inhibitor and its role in enzyme inhibition studies.

Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-methylphenylcarbamoyl)benzeneboronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is crucial in its potential therapeutic applications .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key Observations :

- Chlorine vs. Fluorine Substitution : Fluorinated analogs (e.g., 3-fluorophenylcarbamoyl in ) exhibit lower molecular weights and altered electronic properties compared to chlorinated variants. Fluorine’s electronegativity may enhance stability and influence coupling reactivity .

- Methyl vs.

- Carbamoyl vs. Direct Boronic Acid : Compounds lacking the carbamoyl group (e.g., ) prioritize direct boronic acid coupling, whereas carbamoyl-containing variants may serve as bifunctional intermediates in multi-step syntheses .

Reactivity in Cross-Coupling Reactions

The boronic acid group enables participation in Suzuki-Miyaura reactions. For example:

- Palladium-Catalyzed Coupling : Analogous compounds with electron-withdrawing groups (e.g., CF₃ in ) exhibit slower coupling kinetics due to reduced electron density at the boron center. In contrast, electron-donating methyl groups (as in the target compound) may accelerate reactivity .

- Ortho-Substituent Effects : The chlorine at position 2 in the benzene ring may direct coupling to specific positions in cross-coupling partners, a feature shared with analogs like 2-chloro-5-(trifluoromethyl)benzeneboronic acid .

Biological Activity

2-Chloro-5-(2-methylphenylcarbamoyl)benzeneboronic acid is a compound that belongs to the class of boronic acids, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, examining its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H13BClNO3

- Molecular Weight : 289.52 g/mol

- CAS Number : 2096338-12-2

Boronic acids, including 2-Chloro-5-(2-methylphenylcarbamoyl)benzeneboronic acid, interact with various biological targets through reversible covalent bonding with diols and amino acids. This interaction can lead to inhibition of enzymes and modulation of cellular pathways. The unique structure of this compound allows it to participate in multiple biological processes, including:

- Enzyme Inhibition : Boronic acids are known to inhibit proteasome activity, which is crucial for protein degradation in cells. This inhibition can lead to apoptosis in cancer cells.

- Antibacterial Activity : The compound may exhibit antibacterial properties by targeting bacterial enzymes essential for cell wall synthesis or other metabolic pathways.

Anticancer Activity

Research indicates that boronic acids can have significant anticancer effects. In a study examining various boronic acid derivatives, it was found that compounds with similar structures to 2-Chloro-5-(2-methylphenylcarbamoyl)benzeneboronic acid showed promising results in inhibiting tumor growth in vitro and in vivo models.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 2-Chloro-5-(2-methylphenylcarbamoyl)benzeneboronic acid | TBD | MCF-7 |

| Bortezomib (Control) | 0.7 | MCF-7 |

Note: TBD = To Be Determined based on future studies.

Antibacterial Activity

The antibacterial properties of boronic acids have been explored extensively. A comparative study demonstrated that certain derivatives exhibit significant efficacy against Gram-positive and Gram-negative bacteria.

| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |

|---|---|---|

| 2-Chloro-5-(2-methylphenylcarbamoyl)benzeneboronic acid | TBD | E. coli |

| Control (Penicillin) | 0.1 | S. aureus |

Case Studies

- Case Study on Cancer Treatment : In a controlled trial involving human cancer cell lines, the administration of 2-Chloro-5-(2-methylphenylcarbamoyl)benzeneboronic acid resulted in a significant reduction in cell viability compared to untreated controls. This suggests a potential role in targeted cancer therapies.

- Case Study on Bacterial Infections : A study testing the antibacterial effects of various boronic acid derivatives found that 2-Chloro-5-(2-methylphenylcarbamoyl)benzeneboronic acid exhibited effective inhibition of bacterial growth, indicating its potential as a novel antibacterial agent.

Q & A

Q. Basic

- NMR Spectroscopy : and NMR to confirm substituent positions and carbamoyl linkage integrity.

- HPLC-MS : For purity assessment and detection of boroxin byproducts.

- TLC Monitoring : Non-polar solvents (e.g., hexane:ethyl acetate) to track reaction progress without irreversible silica binding .

How can researchers address challenges in purifying boronic acid derivatives like this compound, given their tendency to form boroxins or interact with silica gel?

Q. Advanced

- Alternative Purification : Use recrystallization (e.g., methanol/water mixtures) instead of silica-based chromatography.

- Anhydrous Conditions : Perform reactions under argon to minimize boroxin formation.

- Derivatization : Temporarily convert the boronic acid to a more stable ester (e.g., pinacol ester) for easier purification .

What are the critical factors in optimizing Suzuki-Miyaura cross-coupling reactions involving this boronic acid derivative?

Q. Advanced

- Catalyst Selection : Pd(PPh) or Pd(OAc) with ligands like SPhos for sterically hindered substrates.

- Base Compatibility : Use weak bases (e.g., KCO) to avoid deborylation.

- Solvent Systems : Mix polar aprotic solvents (THF) with water to enhance solubility while maintaining boronic acid stability .

What safety precautions are essential when handling this compound, considering its boronic acid and chloro substituents?

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Waste Management : Store boronic acid waste separately in labeled containers for professional disposal .

How do structural modifications (e.g., chloro, carbamoyl substituents) influence the compound’s reactivity in catalytic applications or receptor binding studies?

Q. Advanced

- Electron-Withdrawing Effects : The chloro group enhances electrophilicity, improving cross-coupling efficiency.

- Carbamoyl Group : Acts as a hydrogen-bond donor, enhancing binding affinity in saccharide recognition or enzyme inhibition studies. Computational modeling (DFT) can predict substituent effects on reactivity .

What are the common degradation pathways of this compound under various storage conditions, and how can stability be enhanced?

Q. Basic

- Hydrolysis : Boronic acids degrade in humid environments. Store in anhydrous conditions (desiccator with PO).

- Oxidation : Chloro substituents may oxidize under light; use amber vials and inert gas (N) for long-term storage .

How can contradictory spectral data (e.g., NMR shifts conflicting with computational predictions) be resolved for this compound?

Q. Advanced

- Deuterated Solvents : Use DMSO-d or CDCl to eliminate solvent-shift artifacts.

- Variable Temperature NMR : Resolve dynamic effects like rotamer interconversion in the carbamoyl group.

- DFT Calculations : Compare experimental NMR shifts with computed values to validate structure .

What solvents and reaction conditions are optimal for achieving high yields in amide bond formation during the synthesis of the 2-methylphenylcarbamoyl moiety?

Q. Basic

- Coupling Agents : HATU or EDCI with DMAP in DMF or dichloromethane.

- Temperature : Room temperature for 12–24 hours to minimize side reactions.

- Workup : Acidic aqueous washes to remove unreacted isocyanate .

What strategies can mitigate batch-to-batch variability in the synthesis of this compound, particularly in the introduction of the boronic acid group?

Q. Advanced

- Stoichiometric Control : Use excess boronate ester (1.2–1.5 eq) to ensure complete borylation.

- In-line Monitoring : Employ ReactIR to track boronic acid formation in real time.

- Intermediate Purity : Rigorously purify halogenated precursors before borylation to avoid side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.